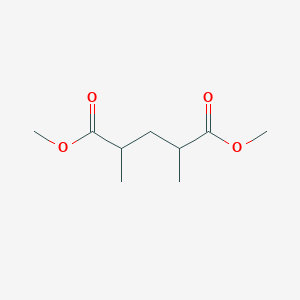

Dimethyl 2,4-dimethylpentanedioate

Vue d'ensemble

Description

Dimethyl 2,4-dimethylpentanedioate (DMDD) is an organic compound and an ester that has a strong fruity odor1. It is primarily used in the chemical industry to produce high-quality perfumes as a fragrance ingredient1. The compound has been found to have potential applications in the pharmaceutical, agricultural, and other industries due to its reactivity and unique chemical properties1.

Synthesis Analysis

DMDD can be synthesized through the esterification of dimethyl glutarate with methanol in the presence of a catalyst such as sulfuric acid1. The reaction occurs at a temperature of around 80°C with a yield of up to 95%1.

Molecular Structure Analysis

DMDD has a chemical formula of C9H16O4 and a molecular weight of 188.22 g/mol1. The InChI Key is LQLYZPTVIYLWPB-UHFFFAOYSA-N1.

Chemical Reactions Analysis

While specific chemical reactions involving DMDD are not mentioned in the search results, it’s known that esters like DMDD can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents.

Physical And Chemical Properties Analysis

DMDD is a colorless to pale yellow liquid with a boiling point of 218°C and a density of 1.039 g/cm³ at 20°C1. It is highly soluble in organic solvents such as ethanol and acetone but has low water solubility1.

Applications De Recherche Scientifique

Synthesis in Polypropionates

Dimethyl 2,4-dimethylpentanedioate is utilized in the synthesis of stereoisomers for various derivatives, which are essential building blocks in the total synthesis of many polypropionates. These compounds have significant applications in the field of organic synthesis, particularly in the creation of complex molecular structures (Mas, González, & Vilarrasa, 2003).

Enzyme-Catalyzed Asymmetric Alcoholysis

Research has shown the effective use of Dimethyl 2,4-dimethylpentanedioate in enzyme-catalyzed asymmetric alcoholysis. This process is significant for producing specific stereochemical configurations in organic compounds, which is vital in pharmaceutical and chemical industries (Ozegowski, Kunath, & Schick, 1993).

Potential in Anticancer Activities

Studies have demonstrated that metal complexes involving Dimethyl 2,4-dimethylpentanedioate exhibit promising superoxide dismutase mimetic and anticancer activities. These findings are crucial for developing new chemotherapeutic agents (Devereux et al., 2006).

Catalytic Applications

Dimethyl 2,4-dimethylpentanedioate plays a role in catalytic applications, such as in the hydroformylation of unsaturated esters. These catalytic processes are integral in the production of various industrial chemicals (Kollár, Consiglio, & Pino, 1987).

Enzyme-Catalyzed Sequential Esterification

This compound is used in enzyme-catalyzed sequential esterification, which is a vital process in organic chemistry for producing enantiomerically enriched mono- and diesters. Such processes have significant implications in synthesizing biologically active compounds (Ozegowski, Kunath, & Schick, 1994).

Conformation Induction in Organic Molecules

Research also shows its application in controlling the conformation of neighboring dimethylpentane segments in organic molecules, which is crucial in the study of molecular structures and reactions (Hoffmann, Göttlich, & Schopfer, 2001).

Radiation Chemistry

In radiation chemistry, Dimethyl 2,4-dimethylpentanedioate has been studied for its behavior under gamma-radiolysis, providing insights into the stability and reactivity of branched chain hydrocarbons under radiation (Castello, D'amato, & Tealdo, 1981).

Antimicrobial Activity of Metal Complexes

Metal complexes of this compound have shown antimicrobial activity, which is significant for developing new antimicrobial agents (Devereux et al., 2003).

Safety And Hazards

DMDD has been shown to have low toxicity and has been classified as a safe compound for human consumption by the United States Food and Drug Administration (FDA)1. However, it’s always important to handle chemicals with care and follow safety guidelines.

Orientations Futures

Future research into more cost-effective production methods and new potential applications of DMDD would be of great interest1. Other potential directions for research include the investigation of DMDD’s potential as a food preservative and its use in nanotechnology1.

Please note that this information is based on the available search results and may not cover all aspects of Dimethyl 2,4-dimethylpentanedioate. For more detailed information, please refer to the relevant scientific literature.

Propriétés

IUPAC Name |

dimethyl 2,4-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLYZPTVIYLWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862837 | |

| Record name | Dimethyl 2,4-dimethylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,4-dimethylpentanedioate | |

CAS RN |

2121-68-8 | |

| Record name | Pentanedioic acid, 2,4-dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2121-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

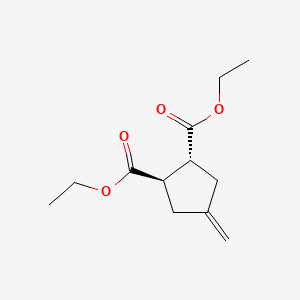

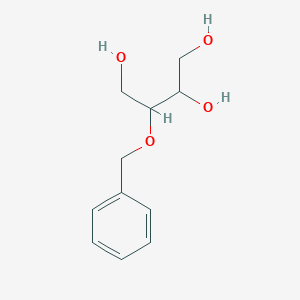

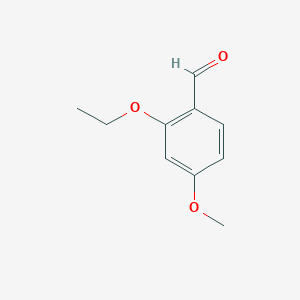

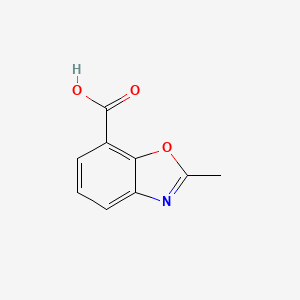

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)